molecular formula C30H46N12O14S3 B15245236 [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate CAS No. 28594-13-0

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate

Cat. No.: B15245236
CAS No.: 28594-13-0
M. Wt: 895.0 g/mol
InChI Key: TVEIQLLFQONHOA-FFSFXTILSA-N
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Description

The compound [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate is a sulfonium ion derivative featuring a 3-amino-3-carboxypropyl group, a methyl group, and a sulfate counterion. Structurally, it is closely related to S-adenosylmethionine (SAM-e), a universal methyl donor in biological systems . However, the sulfate counterion distinguishes it from SAM-e, which typically exists as an inner salt. Synonyms include S-methyl-S-adenosylhomocysteamine and 5'-[(3-amino-3-carboxypropyl)methylsulfonio]-5'-deoxyadenosine .

Properties

CAS No.

28594-13-0

Molecular Formula

C30H46N12O14S3

Molecular Weight

895.0 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate

InChI

InChI=1S/2C15H22N6O5S.H2O4S/c2*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-5(2,3)4/h2*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);(H2,1,2,3,4)/t2*7-,8+,10+,11+,14+,27?;/m00./s1

InChI Key

TVEIQLLFQONHOA-FFSFXTILSA-N

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)[O-]

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Methylation Reactions

As a methyl donor, SAMe transfers its methyl group to diverse substrates (e.g., DNA, proteins, lipids) via methyltransferase enzymes . This reaction is central to gene regulation, neurotransmitter synthesis, and metabolic processes.

Mechanism :

  • Nucleophilic attack by the methyl group on the substrate.

  • Formation of S-adenosylhomocysteine (SAH) as a byproduct.

Reaction Type Substrate Product Key Enzymes
TransmethylationDNA, proteins, lipidsMethylated substratesDNA methyltransferases, histone methyltransferases

Oxidation

SAMe can be oxidized to S-adenosylhomocysteine (SAH) , a critical step in methylation cycles. Common oxidizing agents include hydrogen peroxide or potassium permanganate .

Reaction Type Reagents Products Conditions
OxidationH₂O₂, KMnO₄SAHNeutral pH, room temperature

Reduction

Reduction of SAMe yields 5’-deoxy-5’-methylthioadenosine , a precursor in polyamine biosynthesis. Sodium borohydride is a typical reducing agent.

Reaction Type Reagents Products Conditions
ReductionNaBH₄5’-deoxy-5’-methylthioadenosineAlcoholic medium, controlled pH

Substitution Reactions

SAMe participates in nucleophilic substitution reactions, transferring its methyl group to acceptor molecules (e.g., small organic compounds, nucleic acids).

Reaction Type Acceptors Products Role
Nucleophilic SubstitutionMethyl acceptors (e.g., DNA, proteins)Methylated derivativesMethyl donor

Stability and Sensitivity

SAMe exhibits sensitivity to light and heat , which can degrade its structure and affect biological activity.

Structural Insights

The compound’s sulfonium group (C[S+]) and purine base (6-aminopurine) enable its participation in enzymatic reactions. Its stereochemical configuration (e.g., (2S,3S,4R,5R) oxolane ring) ensures specificity in substrate binding .

Biological Activity

The compound [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium; sulfate , also known by its PubChem CID 10185144, is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H23N6O9S2
  • Molecular Weight : 495.5 g/mol
  • IUPAC Name : [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium; sulfate

The compound is structurally related to S-adenosylmethionine (SAM) and functions primarily as a methyl donor in various biochemical reactions. It plays a crucial role in:

  • Methylation Reactions : Essential for the methylation of DNA and RNA, influencing gene expression and cellular function.
  • Neurotransmitter Synthesis : Involved in the synthesis of neurotransmitters which are pivotal for cognitive functions and mood regulation.
  • Antiviral Activity : Demonstrated efficacy in inhibiting viral replication by disrupting methylation processes critical for viral RNA cap formation .

Antiviral Properties

Research indicates that this compound can inhibit the replication of certain viruses by interfering with their methylation processes. For instance:

  • It has been shown to disrupt the binding of viral proteins to SAM, which is essential for the replication of coronaviruses .

Neuroprotective Effects

Studies suggest that the compound may have neuroprotective properties due to its role in methylation processes that influence neurodegenerative diseases:

  • Elevated levels of homocysteine have been associated with increased risk for dementia and Alzheimer's disease; thus, compounds that enhance methylation may provide therapeutic benefits .

Case Studies

  • Inhibition of T3SS in Bacterial Pathogens : A study demonstrated that high concentrations of related compounds inhibited the Type III secretion system (T3SS) in pathogenic bacteria, suggesting potential applications in treating bacterial infections .
  • Cognitive Enhancement : Research on similar methyl donors has shown improvements in cognitive function in animal models, indicating potential uses in treating cognitive decline associated with aging .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntiviralInhibition of viral RNA methylation
NeuroprotectiveEnhances methylation processes
Inhibition of T3SSDisruption of bacterial secretion

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of the target compound with structurally related molecules:

Compound Name (IUPAC) Key Structural Features Biological Role Molecular Weight (g/mol) Stability/Solubility Reference
Target Compound (3S)-3-amino-3-carboxypropyl, methylsulfanium, sulfate counterion Hypothesized methylation or signaling; exact role unconfirmed ~527.44* Likely enhanced stability due to sulfate
S-Adenosylmethionine (SAM-e) Methylsulfonium, no sulfate counterion Primary methyl donor; treats depression, liver diseases 399.45 Unstable in aqueous solutions
S-Adenosyl-S-carboxymethyl-l-homocysteine (SCM-SAH) Carboxymethyl substituent instead of methyl Cofactor in tRNA modification (e.g., cmo⁵U34 tRNA) 428.39 Stable in enzyme-bound states
2-[(3-Aminopropyl)sulfanyl]adenosine diphosphate (2-APTA-ADP) Aminopropylsulfanyl group, diphosphate moiety Potential nucleotide signaling (e.g., ADP analog) 516.36 High polarity due to phosphate groups
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-...]methyl phosphono hydrogen phosphate Methylsulfanyl group, phosphono hydrogen phosphate Unclear; possible kinase or phosphatase interaction ~500 (estimated) Moderate solubility

*Calculated based on formula C₁₂H₂₀N₆O₆S·SO₄.

Key Observations

Functional Group Variations: The target compound shares the adenosyl backbone with SAM-e but includes a sulfate counterion, which may improve stability compared to SAM-e’s labile sulfonium center . SCM-SAH replaces the methyl group with a carboxymethyl substituent, enabling its role in tRNA modification rather than methylation . 2-APTA-ADP introduces a sulfanyl-aminopropyl chain and diphosphate, likely altering its affinity for nucleotide-binding enzymes .

Biological Implications :

  • SAM-e’s instability in supplements (e.g., low bioavailability in over-the-counter products) contrasts with the target compound’s sulfate-stabilized structure, which may offer therapeutic advantages .
  • The sulfate in the target compound could modulate solubility or receptor binding compared to SAM-e’s zwitterionic form.

Synthetic and Analytical Challenges :

  • The stereochemical complexity of these compounds (e.g., 4-5 stereocenters) complicates synthesis and purification .
  • Mass spectrometry (MS) and collision-induced dissociation (CID) are critical for structural validation, as demonstrated in SCM-SAH studies .

Q & A

Q. What computational approaches predict its binding affinity to methyltransferases?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) using crystal structures of target enzymes (e.g., DNMTs, COMT).
  • Key Parameters : Focus on electrostatic interactions between the sulfonium group and enzyme active sites. Validate with isothermal titration calorimetry (ITC) .

Q. How does its methyl-donor efficiency compare to SAMe in epigenetic modulation?

  • Methodology :
  • Cell-Based Assays : Treat neuronal or cancer cell lines with equimolar doses of both compounds.
  • Readouts : qPCR for methylation-sensitive genes (e.g., RELN, GAD67) and LC-MS/MS for global DNA methylation.
  • Findings : The carboxypropyl group may enhance cellular uptake but reduce enzymatic turnover rates compared to SAMe .

Q. What strategies mitigate its instability in long-term cell culture studies?

  • Methodology :

Prodrug Design : Synthesize stabilized analogs with protective groups (e.g., acetylated carboxylates).

Continuous Delivery : Use microfluidic systems or slow-release nanoparticles.

Antioxidant Cocktails : Add ascorbate or glutathione to media to prevent oxidative degradation .

Q. How can its role in RNA modification be experimentally validated?

  • Methodology :

tRNA Profiling : Use LC-MS to detect methylated nucleosides (e.g., m⁶A) in tRNA hydrolyzates after treatment.

Enzymatic Knockdown : CRISPR/Cas9 knockout of putative methyltransferases (e.g., CmoA) to assess dependency on the compound .

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